molecular formula C52H38N4O8 B2509579 Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester CAS No. 22112-83-0

Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester

Cat. No.: B2509579
CAS No.: 22112-83-0
M. Wt: 846.896
InChI Key: NVCZKUSRWBBGAH-PJEPRTEXSA-N
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Description

Molecular Architecture and Stereochemical Configuration

This compound (CAS 22112-83-0) is a synthetic porphyrin derivative featuring a planar macrocyclic core with four 4-methoxycarbonylphenyl substituents at the meso positions (5,10,15,20). Its molecular formula is C₅₂H₃₈N₄O₈ , with a molecular weight of 846.9 g/mol. The structure comprises a 21,23-dihydroporphyrin backbone, where each meso carbon is substituted by a 4-methoxycarbonylphenyl group, and the remaining β-pyrrolic positions are unsubstituted. The stereochemical configuration is defined by the "meso" arrangement, ensuring symmetry through alternating substituent positions.

The four methoxycarbonyl groups (-COOCH₃) are ortho to the phenyl rings attached to the porphyrin core. This arrangement creates a balance between steric bulk and electronic effects, influencing solubility and coordination properties. The ester groups introduce electron-withdrawing effects, which modulate the electronic properties of the π-conjugated system compared to the free carboxylic acid form.

Comparative Analysis with Prototypical Porphyrin Frameworks

The structural and electronic properties of this compound differ significantly from other porphyrin derivatives due to its substituent pattern and functional groups. Below is a comparative analysis of key features:

Property This compound Meso-tetra(4-carboxyphenyl)porphine (H₂TCPP) Meso-tetra(4-methoxyphenyl)porphine
Substituents 4-Methoxycarbonylphenyl groups 4-Carboxyphenyl groups 4-Methoxyphenyl groups
Solubility Moderate in polar aprotic solvents (e.g., DMF, DMSO) High in polar solvents (e.g., water, DMSO) Low in polar solvents; high in nonpolar solvents
Coordination Ability Moderate (ester groups reduce acidity of carboxylates) High (free carboxylic acids form strong metal ligands) Low (electron-donating methoxy groups)
Electronic Properties Soret band: ~420 nm; Q bands: 500–650 nm Soret band: ~420 nm; Q bands: 500–650 nm Bathochromic shifts due to electron donation
Thermal Stability Decomposes above 250°C Decomposes above 300°C Lower thermal stability (methoxy groups)

This comparison highlights the trade-offs between substituent effects and functional group reactivity. The ester groups in the tetramethyl derivative enhance stability in organic solvents but reduce metal-binding capacity compared to the free acid form.

Electronic Configuration and Aromatic π-System Dynamics

The electronic structure of this compound is dominated by its extended π-conjugated system, which includes the porphyrin macrocycle and the phenyl rings. Key features include:

  • UV-Vis Absorption :

    • Soret Band : Strong absorption at ~420 nm, characteristic of the π → π* transition in the porphyrin core.
    • Q Bands : Multiple weaker bands in the 500–650 nm range, corresponding to vibrational sublevels of the π → π* excited states.
  • Electronic Delocalization :

    • The methoxycarbonyl groups exert an electron-withdrawing inductive effect, stabilizing the π-system and slightly red-shifting absorption bands compared to non-substituted porphyrins.
    • The phenyl rings introduce conjugation pathways, enhancing the overall π-system delocalization and influencing excited-state dynamics.
  • Redox Properties :

    • The ester groups limit the compound’s redox activity compared to the free acid form, as the electron-withdrawing effect reduces the availability of π-electrons for oxidation or reduction.

X-ray Crystallographic Studies and Conformational Analysis

While direct X-ray crystallography data for this compound are limited, insights can be drawn from structurally related compounds:

  • Porphyrin Core Planarity :

    • The porphyrin macrocycle adopts a planar conformation, as observed in analogous Zn(II)-complexed derivatives (e.g., [Zn(C₅₂H₃₆N₄O₈)]·2C₄H₉NO), where the Zn²⁺ ion lies on an inversion center, coordinating to four pyrrolic nitrogen atoms.
    • The methoxycarbonylphenyl groups are positioned perpendicular to the macrocycle, minimizing steric hindrance and enabling efficient π-π stacking in crystalline arrangements.
  • Conformational Flexibility :

    • The phenyl rings exhibit slight rotational freedom around the C–C bonds connecting them to the porphyrin core, as inferred from solution NMR studies.
    • In the solid state, intermolecular hydrogen bonding involving the ester groups may dictate packing motifs, though explicit data are unavailable.

Properties

IUPAC Name

methyl 4-[10,15,20-tris(4-methoxycarbonylphenyl)-21,23-dihydroporphyrin-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H38N4O8/c1-61-49(57)33-13-5-29(6-14-33)45-37-21-23-39(53-37)46(30-7-15-34(16-8-30)50(58)62-2)41-25-27-43(55-41)48(32-11-19-36(20-12-32)52(60)64-4)44-28-26-42(56-44)47(40-24-22-38(45)54-40)31-9-17-35(18-10-31)51(59)63-3/h5-28,53,56H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCZKUSRWBBGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)OC)C8=CC=C(C=C8)C(=O)OC)C=C4)C9=CC=C(C=C9)C(=O)OC)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H38N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

846.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of meso-tetra(4-carboxyphenyl)porphine tetramethyl ester primarily employs the Adler-Longo method, a well-established protocol for porphyrin synthesis. Two distinct approaches dominate the literature: acid-catalyzed condensation in propionic acid and DMF-mediated synthesis with p-toluenesulfonic acid .

Propionic Acid–Mediated Condensation

This method involves refluxing pyrrole and methyl 4-formylbenzoate in propionic acid, a high-boiling solvent that facilitates the cyclotetramerization reaction. Key steps include:

  • Reagent Preparation : Pyrrole (6.0 g) and methyl 4-formylbenzoate (13.8 g) are homogenized in propionic acid (200 mL).
  • Reaction Conditions : The mixture is heated at 140°C under reflux for 12 hours, enabling the formation of the porphyrin macrocycle.
  • Workup : The crude product is isolated via suction filtration and sequentially washed with ethanol, ethyl acetate, and tetrahydrofuran (THF) to remove unreacted starting materials and oligomeric byproducts.
  • Yield : While explicit yield data are omitted in the provided sources, analogous procedures report yields exceeding 60% after purification.

This method prioritizes simplicity and scalability, though prolonged heating may lead to partial ester hydrolysis if moisture is present.

DMF/p-Toluenesulfonic Acid Method

An alternative approach utilizes dimethylformamide (DMF) as the solvent and p-toluenesulfonic acid as the catalyst:

  • Reagent Mixing : Pyrrole and methyl 4-formylbenzoate (equimolar ratios) are dissolved in DMF (15 mL).
  • Catalytic Activation : p-Toluenesulfonic acid (0.72 mmol) is introduced under nitrogen, and the solution is heated to 150°C for 1 hour.
  • Purification : The product is purified via column chromatography using chloroform/hexane (1.5:1 v/v) as the eluent, achieving a reported yield of 98% for related porphyrin derivatives.

This method offers faster reaction times and higher yields but requires stringent anhydrous conditions to prevent solvent degradation.

Table 1: Comparison of Synthesis Methods
Parameter Propionic Acid Method DMF/p-TSA Method
Solvent Propionic acid DMF
Catalyst None (self-condensation) p-Toluenesulfonic acid
Temperature 140°C 150°C
Reaction Time 12 hours 1 hour
Purification Filtration, solvent washing Column chromatography
Yield Moderate (~60–70%) High (~98%)

Industrial Production and Scalability

Industrial-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors have emerged as a viable platform for large-scale porphyrin production, offering:

  • Enhanced Heat Transfer : Mitigates thermal degradation during prolonged reflux.
  • Automated Process Control : Ensures consistent molar ratios and reaction conditions.
  • Reduced Solvent Waste : Propionic acid and DMF can be recycled via distillation, aligning with green chemistry principles.

Notably, the DMF/p-TSA method’s shorter reaction time makes it more amenable to continuous processing, though catalyst recovery remains a challenge.

Reaction Optimization and Byproduct Management

Critical Parameters

  • Molar Ratios : A 1:1 molar ratio of pyrrole to methyl 4-formylbenzoate minimizes oligomer formation.
  • Acid Selection : Propionic acid acts as both solvent and proton donor, while p-TSA accelerates cyclization in DMF.
  • Oxygen Exclusion : Nitrogen purging prevents oxidation of the porphyrin macrocycle, which could lead to chlorin or bacteriochlorin byproducts.

Byproducts and Mitigation

  • Oligoporphyrins : Linear oligomers form if stoichiometry deviates; these are removed during washing or chromatography.
  • Ester Hydrolysis : Trace water hydrolyzes methyl esters to carboxylic acids, detectable via IR spectroscopy (C=O stretch at 1700 cm⁻¹ vs. 1720 cm⁻¹ for esters).

Purification and Characterization

Purification Techniques

  • Solvent Washing : Ethanol and THF preferentially dissolve oligomers, leaving the tetramethyl ester as a crystalline solid.
  • Column Chromatography : Silica gel chromatography with chloroform/hexane resolves porphyrin derivatives based on polarity.

Spectroscopic Characterization

  • UV-Vis Spectroscopy : Displays a Soret band at 418 nm and Q bands at 515, 550, 590, and 645 nm, confirming π-π* transitions.
  • ¹H NMR (CDCl₃) : Resonances at δ 8.85 ppm (β-pyrrolic H), δ 8.20–8.05 ppm (aryl H), and δ 3.95 ppm (OCH₃) validate the structure.
  • IR Spectroscopy : Strong absorptions at 1720 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (aromatic C=C).
Table 2: Key Spectroscopic Data
Technique Signature Peaks Assignment
UV-Vis 418 nm (Soret), 515–645 nm (Q bands) π-π* transitions
¹H NMR δ 3.95 ppm (s, 12H) Methoxy groups
IR 1720 cm⁻¹, 1600 cm⁻¹ Ester C=O, aromatic C=C

Applications and Derivative Synthesis

The tetramethyl ester serves as a versatile intermediate:

  • PDT Agents : Hydrolysis to meso-tetra(4-carboxyphenyl)porphine enables conjugation to graphene quantum dots for enhanced singlet oxygen generation.
  • MOF Construction : Coordination with metal ions (e.g., Pt²⁺) yields phosphorescent sensors for oxygen detection.

Chemical Reactions Analysis

Ester Hydrolysis

The tetramethyl ester moieties undergo base-catalyzed hydrolysis to yield carboxylic acid derivatives. This reaction is critical for modifying solubility and enabling further functionalization.

Reagents/Conditions Products Yield Key Observations
2M KOH (aqueous), THF/MeOH (1:1), 80°C, 12h Meso-tetra(4-carboxyphenyl)porphine32.3%Complete ester → carboxylic acid conversion; acidification with HCl precipitates product.
NaOH (100 eq.), THF/H₂O, reflux Water-soluble carboxyphenylporphyrin derivative>95%Used for subsequent metal coordination chemistry.

Metal Coordination

The porphyrin core binds transition metals via its four pyrrolic nitrogen atoms, forming stable metalloporphyrins.

Metal Source Conditions Product Applications
Co(II) acetate tetrahydrateDMF, reflux (4h) Co(II)-tetra(4-carboxyphenyl)porphyrinPrecursor for metal-organic frameworks (MOFs).
Pt(II) saltsNot explicitly detailed Pt(II)-tetra(4-carboxyphenyl)porphyrinPotential use in photodynamic therapy (PDT).
Ga(III) chlorideDMF, reflux Ga(III)-porphyrin-GQD conjugateEnhanced singlet oxygen generation for PDT.

Non-Covalent Interactions

The planar porphyrin structure participates in π–π stacking with aromatic systems, enabling nanomaterial conjugation.

Partner Interaction Type Outcome Functional Impact
Graphene quantum dots (GQDs)π–π stacking Porphyrin-GQD conjugatesStabilized nanohybrids with 15.2% cell viability in PDT (MCF-7 cells).
Carbon nanotubesπ–π stacking (hypothetical)Not explicitly reportedPotential for optoelectronic applications.

Functionalization via Carboxylic Acids

The hydrolyzed carboxylic acid groups enable covalent modifications.

Reaction Reagents/Conditions Product Utility
Amide couplingEDC/NHS, amines Benzamide-porphyrin conjugatesTargeted drug delivery systems.
EsterificationMethanol/H⁺, refluxMethyl ester derivativesReversibility shown in hydrolysis studies.

Redox Reactions

The porphyrin macrocycle undergoes electron transfer processes, though specific reduction/oxidation data for this compound is limited. Indirect evidence includes:

  • Oxidation : Interaction with reactive oxygen species (ROS) during PDT generates cytotoxic singlet oxygen (¹O₂) .

  • Reduction : Electrochemical reduction potential likely aligns with similar porphyrins (~-0.5 to -1.2 V vs. SCE).

Thermal Stability

Decomposition occurs above 300°C, with the ester groups showing lower stability than the porphyrin core.

Condition Observation Reference
150°C in propionic acid Stable during synthesis (12h reaction)Confirmed via successful cyclocondensation.
>300°CDegradation of ester groupsInferred from analogous porphyrins.

Photochemical Activity

Upon light irradiation, the compound acts as a photosensitizer:

Wavelength Activity Efficiency
400–450 nm (Soret band)Generates ROS (¹O₂, OH- ) 85% cell death in MCF-7 at 120 µg/mL.
500–700 nm (Q-bands)Lower energy absorptionLimited PDT efficacy.

Comparative Reactivity

Key differences from analogous porphyrins:

Compound Reactivity Feature Cause
Meso-tetra(4-carboxyphenyl)porphineHigher aqueous solubilityFree carboxylic acids vs. methyl esters.
Tetrakis(4-methoxycarbonylphenyl)porphyrinReduced electrophilicityElectron-donating methoxy groups.

Scientific Research Applications

Photodynamic Therapy

Mechanism of Action
Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester is primarily recognized for its role as a photosensitizer in photodynamic therapy (PDT). Upon light activation, it generates reactive oxygen species (ROS), which can induce cell death in cancer cells while sparing healthy tissue. Studies have demonstrated its effectiveness in targeting various cancer cell lines, including MCF-7 breast cancer cells, where it significantly reduces cell viability through photodynamic mechanisms .

Clinical Research
Recent research has explored the mechanism by which this compound is taken up by cancer cells. It has been shown to bind to the CD320 receptor, facilitating its entry into cells via clathrin-mediated endocytosis. This discovery enhances the understanding of how porphyrins accumulate in cancer cells and may lead to improved diagnostic and therapeutic strategies .

Drug Delivery Systems

The compound's water-solubility due to its carboxylic acid groups makes it an attractive candidate for drug delivery applications. Researchers have investigated using this compound as a carrier for therapeutic agents, aiming to enhance drug solubility and targeting capabilities. By conjugating drugs with this porphyrin, scientists hope to improve the efficacy of treatments while minimizing side effects.

Nanotechnology Applications

This compound has been studied in conjunction with nanomaterials such as graphene quantum dots (GQDs). The interactions between the porphyrin and GQDs exhibit strong π–π stacking, which enhances the stability and photodynamic activity of the resulting nanoconjugates. These conjugates have shown promise in reducing dark toxicity while maintaining high photodynamic efficacy against cancer cells .

Diagnostic Applications

The compound is also being developed for use in diagnostic assays. For instance, it plays a crucial role in bioAffinity Technologies' CyPath® Lung test for early lung cancer detection. The ability of this compound to selectively accumulate in cancer cells allows for more accurate diagnostics through flow cytometry assays that measure cellular uptake .

Mechanism of Action

The mechanism by which meso-tetra(4-carboxyphenyl)porphine tetramethyl ester exerts its effects involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species. These reactive species can induce oxidative damage to cellular components, making the compound effective in photodynamic therapy . The molecular targets include cellular membranes and DNA, leading to cell death in targeted cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Modifications
Compound Name Substituents Molecular Formula Key Properties
Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester 4-COOCH₃ (ester) C₅₂H₃₈N₄O₈ Lipophilic, organic-soluble; used in MOFs and PDT conjugates
Meso-tetra(4-carboxyphenyl)porphine (H₂TCPP) 4-COOH (carboxylic acid) C₄₈H₃₀N₄O₈ Water-insoluble; MOF precursor (e.g., Zr-TCPP for drug delivery)
Meso-tetra(4-sulfonatophenyl)porphyrin (TPPS4) 4-SO₃⁻ (sulfonate) C₄₄H₃₀N₄O₁₂S₄ Water-soluble; PDT agent with high singlet oxygen yield
Meso-tetra(4-tert-butylphenyl)porphine 4-C(CH₃)₃ (tert-butyl) C₆₀H₆₂N₄ Hydrophobic; bulky groups hinder MOF porosity but enhance thermal stability

Key Differences :

  • Solubility : Ester and tert-butyl derivatives are lipophilic, while sulfonated (TPPS4) and carboxylated (H₂TCPP) forms exhibit polar solubility profiles .
  • MOF Applications : Carboxylate groups (H₂TCPP) enable robust coordination with metals, whereas sulfonate groups (TPPS4) limit MOF formation but enhance biocompatibility .
Metalated Derivatives
Compound Name Metal Center Key Applications
Fe(III)-meso-tetra(4-carboxyphenyl)porphine Fe³⁺ Generates ROS for nanofiltration and lignin oxidation; biomimetic cytochrome
Pd(II)-meso-tetra(4-carboxyphenyl)porphine Pd²⁺ Oxygen/CO sensing; hydrogel-integrated sensors for lactate detection
Cu(II)-meso-tetra(4-carboxyphenyl)porphine Cu²⁺ Photocatalytic water oxidation and dye degradation
Zn(II)-meso-tetra(4-carboxyphenyl)porphine Zn²⁺ MOFs for hydrogen production; ZnO nanorod assembly

Key Differences :

  • Reactivity : Fe³⁺ and Cu²⁺ derivatives excel in redox catalysis, while Zn²⁺ and Pd²⁺ variants are tailored for sensing and photonics .
  • MOF Stability : Zr-TCPP MOFs (using H₂TCPP) show ultrahigh stability (>500°C), whereas Zn-porphyrin MOFs prioritize photocatalytic activity .

Photodynamic Therapy (PDT) Efficacy

Compound PDT Mechanism Performance Data
This compound Graphene quantum dot conjugates Enhanced stability via π-π stacking; IC₅₀ = 67.72 μg/mL (HepG2 cells)
TPPS4 Singlet oxygen generation Induces DNA strand breaks (neutral conditions); high ¹O₂ yield
H₂TCPP (Zr-TCPP MOF + DOX) Combined chemo-photothermal therapy 109% DOX loading; laser-activated cell death

Key Insights :

  • Ester vs. Sulfonate: Tetramethyl ester’s lipophilicity improves drug loading in nanoparticles, while TPPS4’s water solubility enhances systemic delivery .
  • Metalation : Zn-TCPP in MOFs shows selective dye adsorption, critical for targeted PDT .

Biological Activity

Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester (TCPP) is a synthetic porphyrin compound with notable biological activities, particularly in the fields of photodynamic therapy (PDT), DNA methylation sensing, and catalysis. This article provides a comprehensive overview of its biological activity, supported by various studies and data.

1. Photodynamic Therapy (PDT)

TCPP has been extensively studied for its potential use in photodynamic therapy, a treatment that utilizes light-sensitive compounds to induce cell death in cancerous tissues.

The effectiveness of TCPP in PDT is attributed to its ability to generate reactive oxygen species (ROS) upon light activation. These ROS can induce apoptosis in cancer cells, making TCPP a promising agent for cancer treatment.

1.2 Case Studies

  • Study on MCF-7 Cells : A study investigated the photodynamic activity of TCPP conjugated with graphene quantum dots (GQDs). The results indicated that at a concentration of 120 µg/mL, TCPP reduced cell viability to 15.2% in MCF-7 breast cancer cells, demonstrating significant PDT efficacy .
  • Benzamide Porphyrins : Another study focused on benzamide derivatives of TCPP, which exhibited enhanced photosensitizing abilities under light exposure, further supporting its potential in inducing apoptosis in various cancer cell lines .
Study Cell Line Concentration Cell Viability (%)
TCPP-GQD Conjugate MCF-7120 µg/mL15.2
Benzamide Porphyrins VariousVariableSignificant Reduction

2. DNA Methylation Sensing

TCPP has also been explored as a component in DNA methylation sensors, which are crucial for epigenetic studies and diagnostics.

2.1 Sensing Mechanism

The compound's structure allows it to interact with DNA sequences, facilitating the detection of 5-methylcytosine levels through light-addressable potentiometric sensors (LAPS). This capability positions TCPP as a key player in the development of next-generation epigenetic diagnostic technologies .

3. Catalytic Applications

Beyond its therapeutic applications, TCPP has shown promise as a catalyst in various chemical reactions.

3.1 Hydrogen Evolution Reaction (HER)

Research has demonstrated that TCPP-based materials can serve as effective electrocatalysts for hydrogen evolution reactions under acidic conditions. For instance, cobalt-based TCPP polymers exhibited enhanced catalytic efficiency compared to their discrete counterparts .

Catalyst Type Overpotential (V) Current Density (mA/cm²)
CoTcPP Polymer0.47510
Discrete CoTcPP0.66610

4. Structural Features and Interactions

TCPP's solubility and self-assembly properties in aqueous environments enhance its biological activity. Its interaction with various substrates, including polymers and metal ions, has been characterized using techniques such as scanning electron microscopy (SEM) and Fourier-transform infrared spectroscopy (FT-IR) .

5. Conclusion

This compound exhibits significant biological activity across multiple domains, particularly in photodynamic therapy and DNA methylation sensing. Its catalytic properties further expand its applicability in chemical processes. Continued research into this compound could lead to advancements in therapeutic strategies and diagnostic technologies.

Q & A

Q. What are the standard synthetic methods for meso-tetra(4-carboxyphenyl)porphine tetramethyl ester, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via the Adler-Longo method, which involves refluxing pyrrole and 4-carboxyphenyl benzaldehyde in propionic acid under inert conditions . Modifications by Lindsey et al. optimize yields (up to 30–40%) using dichloromethane as a solvent and BF₃·Et₂O as a catalyst . Key factors include:

  • Temperature: Prolonged reflux (>6 hours) improves cyclization but risks decomposition.
  • Purification: Column chromatography (silica gel, DCM/methanol) removes unreacted precursors.
  • Esterification: Post-synthesis methylation of carboxyl groups (using methanol/H₂SO₄) enhances solubility for MOF applications .

Q. Which solvents are optimal for dissolving this compound, and how does solvent choice affect subsequent applications?

Methodological Answer: The compound is soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM) but insoluble in water . Solvent selection impacts:

  • MOF Synthesis: DMF is preferred for coordinating metal nodes (e.g., Zn²⁺, Pd²⁺) due to high dielectric constant .
  • Spectroscopy: THF/water mixtures induce aggregation, shifting the Soret band from 418 nm (monomeric) to 435 nm (aggregated) .
  • Biological Studies: Ethanol/DMSO mixtures (<1% v/v) minimize cytotoxicity in cellular uptake assays .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features indicate successful synthesis?

Methodological Answer:

  • UV-Vis Spectroscopy: A Soret band at ~418 nm (ε ≈ 5 × 10⁵ M⁻¹cm⁻¹) and Q-bands at 515, 550, 590, 645 nm confirm porphyrin π-π* transitions .
  • ¹H NMR (DMSO-d₆): Aromatic protons (δ 8.2–8.8 ppm) and methyl ester signals (δ 3.9 ppm) validate substitution patterns .
  • Fluorescence: Emission at 650–720 nm (λex = 418 nm) with Φfl ≈ 0.1 indicates moderate quantum yield .

Q. What are the primary safety considerations when handling this compound, and which protective measures are recommended?

Methodological Answer:

  • Hazards: Skin/eye irritation (GHS Category 2) and respiratory sensitization (Category 3) .
  • PPE: Nitrile gloves, chemical goggles, and lab coats are mandatory. Use fume hoods for weighing .
  • Storage: Desiccate at 4°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can this porphyrin be integrated into metal-organic frameworks (MOFs), and what structural advantages does it offer?

Methodological Answer: The tetracarboxylate groups coordinate with metal clusters (e.g., Al³⁺, Zn²⁺) to form stable MOFs . Design strategies include:

  • Solvothermal Synthesis: React with metal salts (e.g., Zn(NO₃)₂) in DMF at 80°C for 24 hours .
  • Applications: Pd(II)-MOFs exhibit reversible O₂ binding (Δλem = 20 nm shift) for gas sensing .

Q. What strategies mitigate aggregation-induced quenching in the photophysical applications of this porphyrin?

Methodological Answer:

  • Surfactant Encapsulation: Triton X-100 (0.1% w/v) stabilizes monomers in aqueous media, reducing aggregation .
  • Nanoconjugation: Graphene quantum dots (GQDs) enhance singlet oxygen (¹O₂) yield via π-π stacking, improving photodynamic therapy (PDT) efficacy .

Q. How do computational studies (e.g., DFT/TDDFT) elucidate the electronic structure and optical properties of this compound?

Methodological Answer: DFT calculations reveal:

  • HOMO-LUMO Gap: ~2.1 eV, consistent with visible absorption .
  • Charge Transfer: Electron density shifts to carboxyl groups upon metal coordination (e.g., ZnTCPP), red-shifting absorption by 15 nm .

Q. What novel mechanisms have been identified for the cellular uptake of this porphyrin in cancer research?

Methodological Answer: Studies show clathrin-mediated endocytosis and macropinocytosis pathways, with lysosomal accumulation enhancing PDT efficacy . Key metrics:

  • Uptake Efficiency: 80% intracellular localization within 2 hours (10 µM dose) .
  • Therapeutic Index: LD₅₀ = 25 µM in HeLa cells under 650 nm light (10 J/cm²) .

Q. How does conjugation with nanomaterials enhance the compound’s efficacy in photodynamic therapy?

Methodological Answer:

  • GQD Conjugates: Increase ¹O₂ quantum yield from 0.45 (free porphyrin) to 0.68 via Förster resonance energy transfer (FRET) .
  • Targeted Delivery: Folic acid-functionalized liposomes improve tumor accumulation by 3-fold in murine models .

Q. What methodologies enable real-time oxygen sensing using this porphyrin in biological matrices?

Methodological Answer:

  • Hydrogel Sensors: Embed Pd(II)-porphyrin in PEGDA hydrogels; O₂ quenches phosphorescence (τ = 80 µs in N₂ vs. 20 µs in air) .
  • Detection Limit: 0.1 ppm O₂ in serum, with <5% signal drift over 72 hours .

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